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molecular formula C15H14O4 B8817358 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 60278-33-3

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No. B8817358
M. Wt: 258.27 g/mol
InChI Key: XEWWCLQWPNUBRE-UHFFFAOYSA-N
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Patent
US07247646B2

Procedure details

A suspension of 3-methoxyphenol (44.69 kg, 360 mol) and 4-hydroxyphenylacetic acid (68.5 kg, 450 mol) in 144 L of chlorobenzene was purged with nitrogen gas. Boron trifluoride diethyl etherate (177 L, 1440 mol) was added at 20 to 25° C. The resultant suspension was heated to 80° C., stirred for 4 to 5 h, cooled to 5 to 10° C. and stirred overnight.
Quantity
44.69 kg
Type
reactant
Reaction Step One
Quantity
68.5 kg
Type
reactant
Reaction Step One
Quantity
144 L
Type
solvent
Reaction Step One
Quantity
177 L
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18](O)=[O:19])=[CH:13][CH:12]=1.B(F)(F)F.CCOCC>ClC1C=CC=CC=1>[OH:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:18](=[O:19])[CH2:17][C:14]1[CH:15]=[CH:16][C:11]([OH:10])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44.69 kg
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
68.5 kg
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
144 L
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
177 L
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 4 to 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen gas
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
Smiles
OC1=C(C=CC(=C1)OC)C(CC1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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